molecular formula C11H18N2O2S B2785649 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide CAS No. 923177-52-0

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide

Cat. No.: B2785649
CAS No.: 923177-52-0
M. Wt: 242.34
InChI Key: XDGUHFZUWQPMSL-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide (CAS 923177-52-0) is a high-purity chemical compound supplied for research applications. This molecule, with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol, is part of the sulfonamide class of compounds, which are widely investigated for their potential in medicinal chemistry and drug discovery . The structure features a methanesulfonamide group linked to an isopropylamine and a 2-(aminomethyl)phenyl group, providing multiple sites for chemical interaction and modification . Researchers utilize this and related sulfonamide derivatives as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical development . Compounds within this structural class have been explored as potential ligands for biological targets such as the TRPV1 receptor, which is an important target in pain management research . The product is offered in various quantities to suit laboratory-scale work, and it is critical to note that it is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

1-[2-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13-16(14,15)8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGUHFZUWQPMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)phenylamine with isopropyl methanesulfonate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Oxidation

The sulfonamide group can undergo oxidation to form sulfonic acid derivatives. For example:

  • Reagents : Hydrogen peroxide (H₂O₂) in acidic medium.

  • Mechanism : Oxidation of the sulfonamide (-SO₂NH) to sulfonic acid (-SO₃H).

Reduction

The compound may undergo reduction to generate amine derivatives:

  • Reagents : Sodium borohydride (NaBH₄) in methanol.

  • Mechanism : Reduction of the sulfonamide group to a sulfide (-SOH) or amine (-NH₂).

Nucleophilic Substitution

The sulfonamide group can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions:

  • Reagents : Nucleophiles (e.g., NH₃, SH⁻) with a base (e.g., K₂CO₃).

  • Mechanism : Displacement of the sulfonamide group via nucleophilic attack.

Reaction Conditions and Products

Reaction Type Reagents Conditions Major Products
OxidationH₂O₂, HClAcidic mediumSulfonic acid derivatives
ReductionNaBH₄, MeOHRoom temperatureAmine derivatives
SubstitutionNH₃, K₂CO₃Basic conditionsSubstituted sulfonamide derivatives

Comparative Analysis with Similar Compounds

Compound Key Features Unique Aspects
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamideSimilar sulfonamide and aminomethyl groupsPara-substituted aminomethyl group
N-(propan-2-yl)-4-sulfamoylbenzamideSulfamoyl group instead of methanesulfonamideDifferent biological activity due to structural variation
4-AminobenzenesulfonamideSimpler structure without propan-2-yl groupEstablished antibacterial properties

Case Studies and Research Findings

  • Synthesis of Biologically Active Molecules : The compound’s aminomethyl group enables participation in condensation reactions, such as the formation of azaindoles, which are under investigation for therapeutic potential .

  • DMPK Profile : While direct data for this compound is limited, structurally similar analogs (e.g., compound 42 in ) demonstrate improved metabolic stability and solubility when polar substituents are introduced, highlighting the importance of functional group optimization.

Mechanism of Action

The compound’s sulfonamide and aminomethyl groups enable interactions with molecular targets, such as enzymes or receptors, potentially modulating biochemical pathways. For example, related sulfonamides have shown enzyme inhibition activity, suggesting analogous behavior for this compound .

Scientific Research Applications

Medicinal Chemistry

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specific pathways.

  • Potential Biological Activity : The presence of the aminomethyl and sulfonamide groups may allow the compound to interact with various biological targets, potentially influencing pathways related to inflammation, infection, or cancer .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes.

  • Synthetic Versatility : Its reactivity allows it to participate in diverse reactions, making it a valuable building block in the synthesis of other compounds .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different contexts:

Case Study 1: Synthesis of Aminomethylated Compounds

A study demonstrated the use of this compound as an intermediate for synthesizing aminomethylated azaindoles, which are being investigated for their potential as therapeutic agents . The synthesis involved a Mannich-type reaction followed by cyclization, showcasing the compound's role in generating biologically relevant structures.

Case Study 2: Inhibition Studies

Research into related compounds has shown that derivatives containing similar functional groups can act as inhibitors for various enzymes, such as nitric oxide synthase. This suggests that this compound may also exhibit inhibitory properties worth exploring .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamideSimilar aminomethyl and sulfonamide groupsDifferent position of the aminomethyl group
N-(propan-2-yl)-4-sulfamoylbenzamideContains a sulfamoyl groupPotentially different biological activity
4-AminobenzenesulfonamideSimpler structure lacking propan-2-yl groupEstablished antibacterial properties

This table illustrates how variations in structure can lead to different biological activities and applications, emphasizing the significance of this compound within this chemical class .

Mechanism of Action

The mechanism of action of 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Structural and Functional Differences

a. Substituent Effects
  • Aminomethylphenyl vs. Azide/Tosyl (): The target compound’s aminomethyl group enables hydrogen bonding, contrasting with the azide’s explosive reactivity and the tosyl group’s electron-withdrawing nature.
  • Isopropyl vs. Trifluoromethyl () : The isopropyl group offers moderate steric bulk, while the trifluoromethyl group in the benzimidazole derivative enhances metabolic stability and membrane permeability.
  • Methanesulfonamide vs. Sulfinamide () : Sulfonamides (R-SO2-NR2) are more polar and acidic than sulfinamides (R-SO-NR2), affecting bioavailability and target binding.

Biological Activity

1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group substituted with an aminomethyl group, a propan-2-yl group, and a methanesulfonamide moiety. Its molecular formula is C₁₁H₁₅N₂O₂S, with a molecular weight of approximately 242.34 g/mol. The presence of both amine and sulfonamide functional groups suggests potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, thus modulating various biochemical processes. However, detailed studies elucidating the exact mechanism of action remain limited.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial activity. For instance, sulfonamide derivatives are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. The specific antimicrobial efficacy of this compound has not been extensively documented but warrants further investigation due to its structural characteristics.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example, derivatives similar in structure have shown significant activity against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells, with IC₅₀ values ranging from 0.33 to 7.10 μM . This suggests that this compound may also possess anticancer properties, although specific data on this compound is still needed.

Synthesis and Evaluation

A study focusing on the synthesis of various aminomethyl derivatives found that modifications in the chemical structure significantly influenced biological activity. The synthesized compounds were tested for their antiproliferative effects using MTT assays on different cancer cell lines, revealing promising results for certain derivatives .

Compound NameIC₅₀ (μM)Cell Line
Compound A0.50MCF-7
Compound B0.82HeLa
Compound C1.30A2780

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of similar compounds and their biological activity has been explored extensively. Variations such as the position of substituents on the phenyl ring or the length of alkyl chains have been shown to impact potency significantly. For instance, elongation of alkyl side chains typically resulted in decreased antiproliferative activity against HeLa cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide?

  • Methodological Answer: The compound can be synthesized via sulfonylation of the corresponding amine precursor. For example, a primary amine (e.g., 2-(aminomethyl)aniline) reacts with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions such as over-sulfonylation. Similar protocols are detailed for structurally related sulfonamides, where dichloromethane or THF is used as the solvent at 0–25°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • 1H and 13C NMR : To confirm the presence of the aminomethyl group (δ ~4.0–4.5 ppm for CH2NH2) and the isopropyl substituent (δ ~1.2–1.4 ppm for CH(CH3)2).
  • FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry : For molecular ion ([M+H]+) verification. These methods are standard for sulfonamide characterization, as demonstrated in related studies .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer: Standard laboratory safety protocols apply: use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation of dust/aerosols. For structurally similar sulfonamides, toxicity data suggest moderate hazards, requiring proper waste disposal and emergency spill protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For example, in related sulfonamides, crystallography confirmed the planarity of the sulfonamide group and spatial orientation of substituents. Data collection at low temperatures (e.g., 100 K) and refinement using software like SHELX are typical .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Methodological Answer:

  • Catalysis : Use palladium or copper catalysts for coupling reactions involving aromatic rings.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Lower temperatures reduce side reactions during sulfonylation. For example, a study on chloro-substituted analogs achieved 85% yield by maintaining 0°C during sulfonamide formation .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer:

  • Molecular Docking : To assess binding affinity with target proteins (e.g., enzymes or receptors). Software like AutoDock Vina can model interactions using crystallographic protein structures.
  • QSAR Modeling : Correlate structural features (e.g., logP, Hammett constants) with activity data from analogs. Studies on sulfonamide-based inhibitors highlight the importance of the sulfonamide group in hydrogen bonding .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility)?

  • Methodological Answer:

  • Reproducibility Checks : Verify experimental conditions (e.g., solvent purity, temperature).
  • Advanced Analytics : Use HPLC to quantify impurities (e.g., residual solvents) that may alter solubility. For example, impurity profiling via LC-MS resolved discrepancies in sulfonamide solubility data .

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